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Lactose monohydrate - 5989-81-1

Lactose monohydrate

Catalog Number: EVT-300731
CAS Number: 5989-81-1
Molecular Formula: C12H22O11.H2O
C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

α-Lactose monohydrate is a naturally occurring disaccharide sugar composed of galactose and glucose units linked by a β(1→4) glycosidic bond. [] It is the primary sugar found in milk and a common food additive. [] In scientific research, α-lactose monohydrate serves as a model compound for studying carbohydrate chemistry and physical properties. It is also widely used as an excipient in pharmaceutical formulations, primarily due to its inert nature and readily available crystalline form. [, ]

Future Directions
  • Improving understanding of its surface properties: Detailed investigations into the surface chemistry and energetics of α-lactose monohydrate can lead to more efficient drug delivery systems and enhanced stability of pharmaceutical formulations. [, ]
  • Developing novel co-processed excipients: Combining α-lactose monohydrate with other excipients through co-processing techniques can result in new materials with enhanced functionality and improved performance in drug formulations. [, , , ]
Source

Lactose is primarily derived from whey, a byproduct of cheese production. The extraction process typically involves ultrafiltration and crystallization methods to isolate lactose monohydrate from whey. The resulting product is then purified to meet food and pharmaceutical standards.

Classification

Lactose monohydrate is classified as a non-reducing sugar and falls under the category of carbohydrates. It exists in several polymorphic forms, with the most common being alpha-lactose monohydrate and beta-lactose monohydrate. The monohydrate form contains one molecule of water for each molecule of lactose.

Synthesis Analysis

Methods

The synthesis of lactose monohydrate can be achieved through various methods:

  1. Crystallization from Whey: This involves evaporating whey to concentrate lactose, followed by cooling to promote crystallization.
  2. Controlled Crystallization: By adjusting temperature and concentration conditions, specific polymorphs can be obtained.
  3. Enzymatic Hydrolysis: Lactase enzymes can hydrolyze lactose into glucose and galactose, which can then be recombined under controlled conditions to form lactose monohydrate.

Technical Details

The crystallization process typically requires careful control of temperature (around 60°C) and pH (neutral conditions) to promote the formation of high-purity lactose crystals. The use of additives may also influence the crystallization process and the quality of the final product.

Molecular Structure Analysis

Structure

Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol. Its structure features two sugar units linked by a glycosidic bond:

  • Glucose Unit: α-D-glucopyranose
  • Galactose Unit: β-D-galactopyranose

Data

The crystalline structure of lactose monohydrate can be analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy, which confirm its specific arrangement of atoms and the presence of water molecules in its lattice.

Chemical Reactions Analysis

Reactions

Lactose monohydrate undergoes several chemical reactions:

  1. Hydrolysis: In the presence of water and enzymes (like lactase), lactose can hydrolyze into glucose and galactose.
  2. Fermentation: Lactose can be fermented by certain bacteria (e.g., Lactobacillus) to produce lactic acid.
  3. Maillard Reaction: When heated with amino acids, lactose participates in the Maillard reaction, leading to browning and flavor development in baked goods.

Technical Details

The hydrolysis reaction is catalyzed by lactase enzymes at temperatures around 37°C, optimal for enzymatic activity. The Maillard reaction typically occurs at higher temperatures (above 120°C) during cooking or baking processes.

Mechanism of Action

Process

The primary mechanism of action for lactose monohydrate in biological systems involves its digestion via lactase enzymes in the small intestine. In individuals with sufficient lactase levels, lactose is broken down into glucose and galactose, which are then absorbed into the bloodstream.

Data

In populations with low lactase activity (lactose intolerance), undigested lactose can lead to gastrointestinal symptoms due to fermentation by colonic bacteria, producing gas and short-chain fatty acids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 202°C (decomposes)

Chemical Properties

  • pH: Neutral (around 6-7)
  • Hygroscopicity: Absorbs moisture from the air
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or moisture.

Relevant analytical methods include infrared spectroscopy for functional group identification and thermal analysis for stability assessment.

Applications

Lactose monohydrate has diverse applications across various fields:

  1. Pharmaceuticals: Used as an excipient in tablet formulations due to its excellent compressibility and flow properties.
  2. Food Industry: Acts as a sweetener, bulking agent, and stabilizer in dairy products, baked goods, and infant formulas.
  3. Nutritional Supplements: Serves as a carbohydrate source in sports drinks and nutritional bars.
Industrial Applications and Functional Roles

Excipient Functionality in Solid Dosage Forms: Mechanisms and Performance Optimization

Lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) serves as a critical excipient in 60–70% of pharmaceutical solid dosage forms due to its unique physicochemical properties. As a filler/binder, it enhances compressibility during tablet manufacturing by facilitating particle rearrangement and plastic deformation under pressure. Its low hygroscopicity and chemical inertness ensure compatibility with active pharmaceutical ingredients (APIs) across diverse formulations [1] [8].

Performance optimization is achieved through specialized grades:

  • Spray-dried lactose: Agglomerated microcrystals with superior flowability for direct compression.
  • Anhydrous lactose: High β-lactose content (>80%) improves solubility and compactability.
  • Milled α-lactose monohydrate: Fine particles for wet granulation, enhancing bond formation [2] [8].

Table 1: Functional Properties of Pharmaceutical Lactose Grades

Grade TypeBulk Density (g/ml)Carr’s IndexPrimary Application
Spray-dried0.55–0.6520–25Direct compression
Anhydrous0.65–0.7515–20High-solubility tablets
Milled monohydrate0.60–0.7025–35Wet granulation
Sieved monohydrate0.70–0.8010–15Capsule/sachet filling

Optimization challenges include ejection force control (addressed with lubricants) and stability maintenance through moisture management (<5% w/w) to prevent amorphous phase conversion [2] [10].

Lactose Monohydrate in Dry Powder Inhaler Formulations: Carrier-Adhesive Dynamics

In dry powder inhalers (DPIs), lactose monohydrate acts as a carrier particle (50–200 µm) for micronized APIs (1–5 µm). Its surface geometry and energy balance govern adhesive forces (van der Waals, capillary) with APIs, ensuring blend homogeneity while enabling aerosol-driven detachment during inhalation [5] [10].

Key performance metrics include:

  • Fine particle fraction (FPF): Optimized via carrier surface roughness (e.g., milled grades like InhaLac® 180 increase API detachment).
  • Aerodynamic particle size distribution (APSD): Controlled through lactose’s median particle size (x₅₀); sieved grades (e.g., InhaLac® 160, x₅₀=111 µm) enhance flowability in reservoir devices [5] [9].

Table 2: Inhalation-Grade Lactose Properties

ProductMedian Size (x₅₀)Fines (<5 µm)Hausner RatioApplication
InhaLac® 18065 µm6%1.44Capsule/blister DPIs
InhaLac® 160111 µm2%1.17Reservoir DPIs

Amorphous content (1–5%) poses a critical challenge: it increases API adhesion unpredictably due to hygroscopicity. Regulatory guidelines (FDA, Ph. Eur.) now mandate amorphous content control via techniques like dynamic vapor sorption (DVS) [10].

Role in Food Product Stabilization: Browning Reactions and Rheological Modifications

Lactose monohydrate drives non-enzymatic browning (Maillard reaction) in thermally processed foods. As a reducing sugar, it reacts with amino acids at >120°C, generating melanoidins for color/flavor development in baked goods and dairy powders. Reaction kinetics depend on:

  • Water activity (aw): Maximal at aw 0.6–0.7.
  • pH: Accelerated in alkaline conditions [3] [6].

In frozen desserts, lactose crystallization modifies rheology:

  • Cryoprotection: Amorphous lactose (from spray drying) inhibits ice crystal growth.
  • Texture control: Controlled crystallization (size <10 µm) prevents sandiness in ice cream [6].

Table 3: Lactose Functionality in Food Systems

ApplicationFunctional RoleKey MechanismOptimal Lactose Form
BakeryBrowning agentMaillard reaction with lysineCrystalline α-monohydrate
Whey powderAnti-caking agentGlass transition (Tg > 50°C)Amorphous lactose
Ice creamTexture modifierCrystallization inhibitionβ-anhydrous crystals

Stickiness/caking during storage is mitigated by maintaining lactose in crystalline form, as amorphous domains absorb moisture, lowering Tg and triggering caking [6].

Lactose-Free Product Development: Technological Challenges and Labeling Controversies

Lactose-free (LF) products require hydrolysis of >90% lactose into glucose/galactose via β-galactosidase. Technical hurdles include:

  • Residual lactose: Enzymatic inefficiency leaves traces (<1%), triggering intolerance in sensitive individuals.
  • Maillard acceleration: Hydrolyzed sugars increase reducing groups, accelerating browning in UHT milk [3] [7].

Labeling controversies stem from regulatory inconsistencies:

  • EU: No standardized "lactose-free" threshold; national guidelines vary (e.g., Germany: <10 mg/100g).
  • Global certifications: Marks like Lfree® require <3 ppm lactose, but lack universal recognition [3].

Technological workarounds:

  • Chromatographic separation: Removes lactose from whey with >99% purity.
  • Excipient substitution: Cellulose or starch derivatives replace lactose in LF pharmaceuticals, though compromising tablet cohesiveness [7].

Properties

CAS Number

5989-81-1

Product Name

Lactose monohydrate

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H22O11.H2O
C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

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